Ethanol, 2-(2,4-diaMinophenoxy)-, hydrochloride
Description
Nomenclature and Identification
The compound ethanol, 2-(2,4-diaminophenoxy)-, hydrochloride is systematically named according to IUPAC guidelines as 2-(2,4-diaminophenoxy)ethanol dihydrochloride . This nomenclature reflects its structural components: a phenoxy group substituted with two amine groups at the 2- and 4-positions, an ethanol moiety linked via an ether bond, and two hydrochloride counterions.
Common synonyms include 2,4-diaminophenoxyethanol hydrochloride , JAROCOL DPE (2HCl) , and Blue 42 . Regulatory and industrial identifiers further classify it under trade names such as COLOREX OAJ and IMEXINE OAJ . The compound is also recognized by its CAS Registry Number (66422-95-5 ) and European Inventory of Existing Commercial Chemical Substances (EC) number 266-357-1 .
Table 1: Key Identifiers
| Identifier Type | Designation |
|---|---|
| IUPAC Name | 2-(2,4-Diaminophenoxy)ethanol dihydrochloride |
| CAS Registry Number | 66422-95-5 |
| EC Number | 266-357-1 |
| Common Synonyms | JAROCOL DPE (2HCl), Blue 42, 4-(2-Hydroxyethoxy)-1,3-phenylenediamine dihydrochloride |
Chemical Abstract Service (CAS) Registration
The CAS Registry Number 66422-95-5 uniquely identifies this compound in chemical databases and regulatory frameworks. This registration ensures unambiguous classification across scientific literature, safety data sheets, and commercial catalogs. The CAS entry specifies its molecular formula ($$C8H{14}Cl2N2O_2$$), structural descriptors (e.g., aromatic diamine ether), and associated hazards.
Molecular Formula and Weight
The molecular formula of this compound is $$C8H{14}Cl2N2O2$$, with a molecular weight of 241.11 g/mol . The formula accounts for the dihydrochloride salt form, where two chloride ions neutralize the protonated amine groups of the parent compound, 2-(2,4-diaminophenoxy)ethanol ($$C8H{12}N2O_2$$).
Table 2: Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | $$C8H{14}Cl2N2O_2$$ |
| Molecular Weight | 241.11 g/mol |
| Parent Compound Formula | $$C8H{12}N2O2$$ |
Structural Classification and Related Compounds
Structurally, this compound belongs to the aromatic diamine ether class, characterized by a benzene ring linked to an ethanol group via an ether bond and substituted with two amine groups. The dihydrochloride salt enhances its solubility in aqueous systems, a critical feature for industrial applications such as oxidative hair dyes.
Related compounds include:
- 2-(2,4-Diaminophenoxy)ethanol (CAS 70643-19-5): The free base form, lacking hydrochloride counterions.
- Phenoxyethanol (CAS 122-99-6): A structurally simpler analog with a single phenoxy group and no amine substitutions.
- p-Phenylenediamine (CAS 106-50-3): A prototypical aromatic diamine used in dye chemistry, sharing functional similarities.
Table 3: Structurally Related Compounds
| Compound Name | CAS Number | Key Structural Features |
|---|---|---|
| 2-(2,4-Diaminophenoxy)ethanol | 70643-19-5 | Aromatic diamine ether (free base) |
| Phenoxyethanol | 122-99-6 | Phenolic ether with ethanol moiety |
| p-Phenylenediamine | 106-50-3 | Aromatic diamine (no ether group) |
Properties
CAS No. |
126596-25-6 |
|---|---|
Molecular Formula |
C8H13ClN2O2 |
Molecular Weight |
204.65402 |
Synonyms |
Ethanol, 2-(2,4-diaMinophenoxy)-, hydrochloride |
Origin of Product |
United States |
Preparation Methods
Nitro Reduction and Etherification Pathway
The primary industrial method involves 2,4-dinitrochlorobenzene as the starting material, as detailed in Chinese Patent CN103396327B. The protocol comprises three stages:
Condensation
Ethylene glycol (400 kg) reacts with molten 2,4-dinitrochlorobenzene (160 kg) at 60–70°C under nitrogen, catalyzed by sodium carbonate (45 kg). The exothermic reaction maintains pH 7.5–8.0 via CO₂ venting, achieving 98% conversion after 4 hours. Excess glycol acts as both solvent and reactant, minimizing byproduct formation.
Hydrogenation
The intermediate 2,4-dinitrophenoxyethanol undergoes catalytic hydrogenation in dimethylformamide (DMF) using 5% palladium-on-carbon (Pd/C) at 12 kg/cm² H₂ pressure. Temperature optimization studies show:
| Temperature (°C) | Reaction Time (h) | Yield (%) | Residual Nitro Content (ppm) |
|---|---|---|---|
| 40 | 2 | 92.3 | 450 |
| 50 | 1.5 | 95.8 | 220 |
| 60 | 1 | 97.1 | <100 |
Post-hydrogenation, the mixture is cooled to 25°C, filtered through a sintered metal catalyst recovery system, and washed with DMF to reclaim Pd/C.
Salt Formation
The free base is treated with concentrated HCl (32% w/w) in ethanol, yielding the hydrochloride salt as a light pink crystalline solid. Crystallization at −5°C for 12 hours achieves 99.4% purity by HPLC.
Alternative Dichloronitrobenzene Route
Patent CN110452127A describes a cost-saving approach using 1,5-dichloro-2,4-dinitrobenzene and 1,2-propanediol in dichloromethane. Key advantages include:
-
Solvent Efficiency : Dichloromethane enables 8:1 molar excess of propanediol without phase separation.
-
Reduction System : Sodium dithionite (Na₂S₂O₄) replaces H₂ gas, operating at 50–60°C for 5 hours.
-
Yield Improvement : 96.2% isolated yield vs. 92–97% in hydrogenation methods.
However, this method introduces chlorinated byproducts (≤500 ppm), necessitating additional activated carbon treatment during crystallization.
Critical Reaction Parameters
Hydrogenation Optimization
Pressure and catalyst loading significantly impact nitro-group reduction:
Impurity Control
Batch analyses reveal consistent impurity profiles across methods:
| Impurity | Maximum Level (ppm) | Source |
|---|---|---|
| m-Phenylenediamine | 14 | Incomplete reduction |
| 2,4-Diaminoanisole | 15 | Methanol contamination |
| Isopropanol | 100 | Crystallization solvent |
| Iron | 190 | Equipment leaching |
Regulatory assessments mandate ≤20 ppm for aromatic amines in cosmetic-grade material.
Purification and Stabilization Techniques
Crystallization Dynamics
Ethanol-water mixtures (70:30 v/v) produce rhombic crystals with optimal flow properties. Slow cooling (−0.5°C/min) reduces occluded solvent content to <0.1% w/w.
Oxidative Stabilization
The hydrochloride salt demonstrates 6-hour stability in aqueous solution under nitrogen. Degradation pathways include:
Antioxidants like sodium metabisulfite (0.1% w/w) extend shelf life to 12 months at 25°C.
Industrial-Scale Production Metrics
A comparative analysis of two manufacturing scales reveals efficiency gains:
| Parameter | Pilot Scale (100 kg) | Full Scale (2000 kg) |
|---|---|---|
| Cycle Time (h) | 18 | 22 |
| Pd/C Consumption (g/kg) | 8.2 | 6.7 |
| Energy Use (kWh/kg) | 45 | 32 |
| Wastewater (L/kg) | 12 | 8.5 |
Continuous hydrogenation reactors reduce batch times by 40% through in-line palladium filtration.
Regulatory and Environmental Considerations
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2-(2,4-diaminophenoxy)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The amino groups can be reduced to form corresponding amines.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can lead to the formation of a ketone or aldehyde, while reduction of the amino groups can yield primary or secondary amines .
Scientific Research Applications
Chemistry
Ethanol, 2-(2,4-diaminophenoxy)-, hydrochloride serves as an intermediate in the synthesis of various organic compounds. Its unique functional groups allow it to participate in numerous chemical reactions such as:
- Oxidation : The hydroxy group can be oxidized to form carbonyl compounds.
- Reduction : Amino groups can be reduced to yield primary or secondary amines.
- Substitution : The hydroxy group can be substituted with other functional groups under appropriate conditions.
These reactions enable the compound to be utilized in creating a diverse range of chemical products.
Biology
In biological research, this compound is employed in studying enzyme mechanisms and protein interactions . It acts as a substrate for certain enzymes, facilitating investigations into biochemical pathways and molecular interactions.
Medicine
This compound is investigated for its potential therapeutic properties:
- It has been studied for use in drug development due to its interaction with biological targets.
- Research has indicated that it may have applications in treating specific conditions or diseases through its biochemical activity.
Industrial Applications
In industry, this compound is used in the production of:
- Dyes and pigments : Its chemical properties make it suitable for creating vibrant colors in various products.
- Cosmetic formulations : It is commonly found as an ingredient in permanent hair dyes due to its ability to bond with hair fibers effectively.
Safety and Toxicity
The safety profile of this compound has been assessed through various studies:
- Genotoxicity : Studies have shown negative results for genotoxicity in both in vitro and in vivo tests .
- Toxicity Levels : Acute oral toxicity studies indicate an LD50 of approximately 1000 mg/kg in rats .
- Irritation Potential : It is classified as a moderate skin sensitizer but non-irritant for skin applications .
Case Study 1: Genetic Toxicity Assessment
A study evaluated the genetic activity of this compound using various assays (Ames test) on mice. The results indicated no significant genetic toxicity at varying doses .
Case Study 2: Cosmetic Ingredient Review
The Cosmetic Ingredient Review panel concluded that this compound is safe for use as a hair dye ingredient based on extensive safety assessments conducted over several years .
Mechanism of Action
The mechanism of action of ethanol, 2-(2,4-diaminophenoxy)-, hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can then interact with other biomolecules, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Comparative Data Tables
Table 1: Physicochemical Properties
Table 2: Regulatory and Functional Comparison
Key Findings
Structural Impact: Amino and phenoxy groups in the target compound enable oxidative polymerization, critical for hair dyeing . Methoxy or chlorine substitutions reduce this reactivity .
Salt Form : Hydrochloride salts enhance solubility and stability compared to sulfate or free-base forms .
Toxicity: The target compound exhibits moderate toxicity, safer than hydroquinone but requires concentration limits .
Regulatory Status : Approval for cosmetic use depends on substituents and salt form, with dihydrochloride derivatives being widely accepted .
Biological Activity
Ethanol, 2-(2,4-diaminophenoxy)-, hydrochloride (commonly known as 2,4-diaminophenoxyethanol hydrochloride or 2,4-DAPE) is primarily used as a hair dye ingredient. Its biological activity has been the subject of various studies focusing on its potential genotoxicity, toxicity profiles, and overall safety for human use.
- Molecular Formula : CHNO·2HCl
- Molecular Weight : 241.12 g/mol
- CAS Number : 66422-95-5
Overview of Findings
Genotoxicity studies have been conducted to assess the mutagenic potential of 2,4-DAPE. The results from these studies indicate that 2,4-DAPE is generally considered to be non-genotoxic.
- Ames Test : In a multi-laboratory study involving the Ames test using various strains of Salmonella and E. coli, 2,4-DAPE was found to be devoid of mutagenic activity across multiple concentrations (0%, 4%, 10%, and 30% Aroclor-induced S9 mix) .
- Chromosomal Aberration Tests : Testing in Chinese hamster ovary (CHO) cells showed no significant increase in chromosomal aberrations when exposed to concentrations of 0.6 or 1.2 mg/mL .
- Micronucleus Tests : An in vitro micronucleus test indicated that while there were some increases in micronucleated cells, these findings were not consistent across all tests conducted .
Acute and Repeated Dose Toxicity
The acute toxicity of 2,4-DAPE has been assessed through various animal studies:
- LD50 Values : The LD50 for oral administration in rats is approximately 1000 mg/kg body weight, indicating moderate toxicity . In mice, the LD50 was slightly higher at around 1160 mg/kg .
- Clinical Observations : In a three-month study involving Sprague-Dawley rats at a dose of 56 mg/kg/day, clinical observations included dull appearance and slight body weight reduction; however, these were not statistically significant compared to controls .
Reproductive and Developmental Toxicity
Research indicates that 2,4-DAPE does not exhibit reproductive or developmental toxicity. No teratogenic effects were observed in offspring during gestational studies involving maternal exposure .
Use in Hair Dyes
The primary application of 2,4-DAPE is as a coupler in permanent hair dyes. Regulatory bodies such as the SCCP have reviewed its use and concluded that it does not pose significant risks to consumers when used as intended .
Summary Table of Biological Activity
Q & A
Q. What are the standard protocols for synthesizing 2-(2,4-diaminophenoxy)ethanol dihydrochloride?
A common synthesis route involves reacting 2,4-diaminophenol derivatives with ethylene oxide or chloroethanol under controlled acidic or basic conditions. For example, analogous methods describe refluxing precursors in ethanol with catalytic acids (e.g., sulfuric acid) to promote etherification, followed by hydrochloride salt formation via HCl treatment . Purification typically involves recrystallization from ethanol/water mixtures to achieve >95% purity.
Q. Which spectroscopic techniques are recommended for characterizing this compound?
- NMR : H and C NMR confirm the presence of aromatic protons (δ 6.5–7.5 ppm), ethoxy groups (δ 3.5–4.5 ppm), and amine protons (broad signals).
- Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak at m/z 241.11 (CHNO·2HCl).
- FTIR : Peaks at 3300–3500 cm (N-H stretch), 1250 cm (C-O-C ether), and 1600 cm (aromatic C=C) are diagnostic .
Q. What are the solubility properties of this compound in common laboratory solvents?
The compound is highly soluble in polar solvents like water, methanol, and ethanol due to its ionic hydrochloride salt form. Limited solubility is observed in non-polar solvents (e.g., hexane, chloroform). Solubility data for aqueous buffers (pH 4–7) should be experimentally validated due to pH-dependent amine protonation .
Advanced Research Questions
Q. How can experimental design optimize the synthesis yield of this compound?
A multivariable approach (e.g., Box-Behnken design) can optimize parameters such as reaction temperature, molar ratios, and acid catalyst concentration. For example, a study on analogous phenoxy compounds found that increasing temperature up to 70°C improved etherification efficiency, while excess HCl reduced yield due to side reactions . Response surface modeling is recommended to identify optimal conditions.
Q. What strategies address contradictions in reported biological activity data?
Discrepancies in bioactivity (e.g., receptor binding assays) may arise from impurities or degradation products. Implement orthogonal purity assessments:
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to resolve impurities.
- TLC : Ethyl acetate/methanol/ammonia (8:2:0.1) as a mobile phase. Comparative studies under controlled conditions (e.g., inert atmosphere, low light) can isolate degradation effects .
Q. What are the degradation pathways under oxidative conditions?
Oxidative degradation via Fenton’s reagent (Fe/HO) generates quinone derivatives, confirmed by LC-MS. Kinetic studies show pseudo-first-order degradation, with rate constants dependent on HO concentration and pH. Stabilizers like ascorbic acid (0.1% w/v) can mitigate oxidation .
Q. How does pH affect the stability and reactivity of this compound?
The compound is stable in acidic conditions (pH 2–4) but undergoes hydrolysis at pH > 7, releasing 2,4-diaminophenol and ethylene glycol. Reactivity in nucleophilic substitution (e.g., with alkyl halides) is pH-sensitive, with optimal activity at pH 5–6. Buffered solutions (e.g., phosphate buffer, pH 5.5) are recommended for kinetic studies .
Q. What methodologies assess purity and impurity profiles in this compound?
- Ion Chromatography : Quantify chloride counterions (theoretical: 29.4% w/w).
- Elemental Analysis : Validate C, H, N, Cl content (±0.3% deviation).
- Thermogravimetric Analysis (TGA) : Monitor decomposition steps (e.g., HCl loss at 150–200°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
